5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide

Description

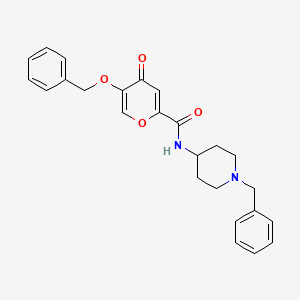

5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide is a synthetic carboxamide derivative featuring a pyran-2-carboxamide core substituted with a benzyloxy group at the 5-position and a 1-benzylpiperidin-4-yl group at the amide nitrogen. This compound is structurally characterized by its fused aromatic and heterocyclic systems, which are often associated with bioactive properties in medicinal chemistry.

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4/c28-22-15-23(31-18-24(22)30-17-20-9-5-2-6-10-20)25(29)26-21-11-13-27(14-12-21)16-19-7-3-1-4-8-19/h1-10,15,18,21H,11-14,16-17H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUMBQOCASRTKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 4-hydroxy-2-pyrone derivative.

Introduction of the Benzyloxy Group: This step often involves the reaction of the pyran ring with benzyl alcohol in the presence of a strong acid catalyst to form the benzyloxy substituent.

Attachment of the Benzylpiperidine Moiety: The benzylpiperidine group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a benzyl halide under basic conditions.

Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and benzylpiperidine moieties, leading to the formation of corresponding aldehydes or ketones.

Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to a hydroxyl group.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Benzaldehyde or benzophenone derivatives.

Reduction: Hydroxylated pyran derivatives.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Molecular Structure and Properties

The compound has the molecular formula and features a pyran ring fused with a carboxamide group, a benzyloxy substituent, and a benzylpiperidine moiety. These structural components contribute to its unique properties, which may influence its biological activity.

Central Nervous System Disorders

Research indicates that compounds similar to 5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide exhibit significant potential in treating central nervous system (CNS) disorders. Preliminary studies have focused on:

- Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that certain derivatives demonstrate potent inhibition, suggesting potential therapeutic effects against cognitive decline.

- Antioxidant Activity : In various assays, including the oxygen radical absorbance capacity (ORAC) assay, several derivatives of this compound exhibited strong antioxidant properties, which are crucial in mitigating oxidative stress related to neurodegenerative conditions.

Antitumor Activity

Compounds with similar structural features have been reported to possess antitumor properties. The introduction of the benzyloxy group may enhance the compound's ability to interact with cancer cell pathways, leading to apoptosis or inhibition of tumor growth. Initial findings suggest that derivatives of this compound can inhibit cancer cell proliferation in vitro.

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that yield various derivatives. These derivatives are systematically screened for biological activity:

| Derivative Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid | Hydroxyl group instead of benzyloxy | Antimicrobial |

| 5-Benzyloxy-4H-pyran-2-carboxylic acid | Similar pyran structure | Antitumor |

| N-Benzylpiperidine derivatives | Piperidine core | Neuroactive effects |

This table highlights the diversity of biological activities exhibited by compounds related to this compound, emphasizing its potential for further research and development.

Case Study 1: Neuroprotective Effects

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant neuroprotective effects in animal models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta plaque formation and improve cognitive functions.

Case Study 2: Antioxidant Properties

Another research effort focused on evaluating the antioxidant capacity of the compound using various assays. The findings revealed that certain derivatives exhibited antioxidant values comparable to established antioxidants like ascorbic acid and resveratrol, indicating their potential use in formulations aimed at combating oxidative stress-related diseases.

Mechanism of Action

The mechanism by which 5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide exerts its effects depends on its interaction with molecular targets. The benzylpiperidine moiety suggests potential activity at neurotransmitter receptors, while the pyran ring and carboxamide group could interact with enzymes or other proteins. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide ()

This analogue replaces the 1-benzylpiperidin-4-yl group with a 4-methoxyphenethyl chain. Structural differences include:

- Amide substituent : A phenethyl group with a methoxy substituent vs. a benzylated piperidine ring.

- Flexibility : The phenethyl chain has greater rotatable bonds compared to the rigid piperidine ring.

5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (CAS 1219-33-6, )

The parent carboxylic acid lacks the amide substituent, featuring a carboxylic acid group instead. Key distinctions include:

- Polarity : The carboxylic acid is more hydrophilic (XLogP3 = 1.5) compared to amide derivatives.

- Reactivity : The acid is prone to ionization at physiological pH, while the amide is more stable and resistant to hydrolysis.

Physicochemical Properties

The following table extrapolates data from and structural analysis:

Biological Activity

5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with a complex molecular structure characterized by a pyran ring, a carboxamide group, and a benzyloxy substituent. Its molecular formula is C₁₈H₁₉N₃O₃, and it has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment.

Structural Characteristics

The compound's structure includes:

- Pyran Ring : Contributes to its chemical reactivity and biological properties.

- Benzyloxy Group : Enhances lipophilicity, potentially improving bioavailability.

- Benzylpiperidine Moiety : Associated with neuroactive effects, impacting central nervous system (CNS) disorders.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities, including antioxidant properties, enzyme inhibition, and potential anti-cancer effects.

Antioxidant Activity

A study reported that several derivatives of this compound demonstrated significant antioxidant activity, with some exhibiting over 30% efficacy in scavenging free radicals in the oxygen radical absorbance capacity (ORAC) assay. Notably, these values were comparable to established antioxidants like ascorbic acid and resveratrol.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.

- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition can also enhance cognitive function.

Src Kinase Inhibition

In the context of cancer treatment, derivatives have been designed as potential inhibitors of Src family kinases (SFKs), which are critical in cancer progression. The synthesis of 6-substituted derivatives showed promising results in inhibiting SFK activity, suggesting potential therapeutic applications in oncology .

Comparative Biological Activity Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid | Hydroxyl group instead of benzyloxy | Antimicrobial |

| 5-Benzyloxy-4H-pyran-2-carboxylic acid | Similar pyran structure | Antitumor |

| N-Benzylpiperidine derivatives | Piperidine core | Neuroactive effects |

This table highlights the unique biological activities associated with compounds structurally related to this compound.

Case Studies and Research Findings

- Antioxidant Properties : In vitro studies demonstrated that this compound exhibits significant antioxidant capabilities, which may provide protective effects against oxidative stress-related diseases.

- Neuroprotective Effects : Research indicates that the compound may offer neuroprotective benefits by modulating neurotransmitter levels through AChE inhibition. This suggests potential applications in treating neurodegenerative diseases .

- Cancer Therapeutics : The design of novel derivatives aimed at inhibiting SFKs has shown promise in preclinical models. These studies are crucial as they pave the way for developing targeted therapies for various cancers .

Q & A

Q. Analytical techniques :

- Nuclear Magnetic Resonance (NMR) : H/C NMR spectra confirm substituent positions and stereochemistry. For example, the pyran-4-oxo group exhibits a carbonyl signal at ~170–175 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or APCI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.005 Da) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content are verified within ±0.4% of theoretical values .

Basic: What are the primary biological activities reported for this compound?

While direct data on this compound is limited, structural analogs (e.g., pyran-2-carboxamides) exhibit:

- Antimicrobial activity : Inhibition of bacterial enzymes (e.g., DNA gyrase) via competitive binding .

- Anticancer potential : Induction of apoptosis in cancer cell lines (IC₅₀ values: 1–10 µM) through kinase inhibition .

- Anti-inflammatory effects : Suppression of COX-2 or NF-κB pathways in vitro .

Q. Screening protocols :

- In vitro assays : MTT assays for cytotoxicity, enzyme inhibition assays (e.g., fluorescence-based kinase profiling) .

- Structural analogs : Modifying the benzyl or piperidinyl groups alters selectivity (Table 1) .

Table 1 : Activity of Structural Analogs

| Compound Modification | Biological Activity (IC₅₀) | Target |

|---|---|---|

| 5-Hydroxy instead of benzyloxy | Antifungal (2.5 µM) | CYP51 |

| Piperidinyl → morpholine | Anticancer (8.3 µM) | PI3K/Akt pathway |

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms.

- Solubility issues : Poor aqueous solubility leading to false negatives. Use DMSO stocks with ≤0.1% final concentration and confirm solubility via dynamic light scattering .

- Off-target effects : Employ orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to validate target engagement .

Case study : A pyran-2-carboxamide analog showed 10-fold higher activity in kinase assays than cell-based models due to efflux pump interference. Adding verapamil (P-gp inhibitor) resolved the discrepancy .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to reduce logP from ~3.5 to ~2.0, improving aqueous solubility .

- Metabolic stability : Replace labile benzyl groups with cyclopropyl or fluorinated analogs to resist CYP450 oxidation .

- Bioavailability : Nanoformulation (e.g., liposomes) enhances oral absorption, as demonstrated for similar carboxamides (AUC increase by 3×) .

In silico tools : Use molecular docking (AutoDock Vina) and ADMET predictors (SwissADME) to prioritize derivatives .

Advanced: How is the compound’s molecular target identified in mechanistic studies?

Q. Stepwise approach :

Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

Proteomic analysis : LC-MS/MS identifies enriched proteins (e.g., kinases, tubulin) .

Validation : siRNA knockdown or CRISPR-Cas9 gene editing confirms target relevance .

Example : A related pyran-2-carboxamide was found to bind tubulin’s colchicine site, disrupting microtubule dynamics (Kd = 120 nM) .

Advanced: What analytical methods resolve spectral data conflicts in structural characterization?

- X-ray crystallography : Definitive confirmation of stereochemistry and hydrogen-bonding networks (e.g., piperidine ring conformation) .

- 2D NMR : HSQC and HMBC correlations distinguish regioisomers (e.g., benzyloxy vs. piperidinyl substitution patterns) .

- IR spectroscopy : Carboxamide C=O stretch (~1650 cm⁻¹) vs. ester C=O (~1730 cm⁻¹) clarifies functional groups .

Basic: What safety precautions are recommended for handling this compound?

- PPE : Gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential respiratory irritancy (no specific GHS classification, but assume acute toxicity Category 4) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.